molecular formula C17H19N5O3 B2699419 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide CAS No. 1209272-37-6

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2699419
CAS RN: 1209272-37-6
M. Wt: 341.371
InChI Key: OCFHZMJLZHJTSE-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide, also known as IPA-3, is a small molecule inhibitor that targets the activity of the Rho GTPase family member, Rho GTPase activating protein 1 (ARHGAP1). This molecule has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases. The purpose of

Scientific Research Applications

Computational and Pharmacological Potential

  • Computational and Pharmacological Evaluation : 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the compound , have been computationally analyzed for their binding affinity to various biological targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies provide insights into the potential applications of these compounds in addressing toxicity, tumor inhibition, antioxidant activity, and analgesic and anti-inflammatory actions (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes : Research on pyrazole-acetamide derivatives, similar to the chemical in focus, led to the synthesis of new coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Radiolabeling and Pharmacokinetics

  • Radiolabeling for Pharmacokinetic Studies : A novel five-lipoxygenase activity protein inhibitor, structurally related to the compound , was labeled with carbon-14 and deuterium, showcasing its potential for pharmacokinetic studies and drug development (Latli et al., 2015).

Crystal Structures and Computational Studies

  • Structural Analysis and Computational Studies : The synthesis of new compounds, including 1-acetyl-1H-benzimidazolo-2(3H)-one and others, has been documented. These compounds, structurally related to the chemical , were analyzed using single crystal X-ray diffraction, and their binding modes within biological targets were investigated, offering insights into potential therapeutic applications (Sebhaoui et al., 2020).

Synthesis and Characterization

  • Synthesis and Characterization of Nitrogen Heterocycles : Research involving the synthesis of nitrogen heterocycles from derivatives, akin to the compound of interest, has contributed to the understanding of their chemical properties and potential applications in various scientific fields (Faraco et al., 1999).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11(2)22-9-8-13(21-22)16-19-20-17(25-16)18-15(23)10-24-14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFHZMJLZHJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

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